molecular formula C16H12O5 B1668236 Calycosin CAS No. 20575-57-9

Calycosin

カタログ番号: B1668236
CAS番号: 20575-57-9
分子量: 284.26 g/mol
InChIキー: ZZAJQOPSWWVMBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Isomeric Forms

Calycosin (C₁₆H₁₂O₅) is a naturally occurring isoflavone characterized by a 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one backbone (Figure 1). Its structure includes:

  • A-ring : Benzopyranone moiety with a hydroxyl group at position 7.
  • B-ring : 3-hydroxy-4-methoxyphenyl substituent at position 3 of the chromene system.

Isomeric Forms

This compound exhibits positional isomerism due to variations in hydroxyl and methoxy group arrangements:

  • This compound isomer 1 (F2): Structural rearrangement of hydroxyl/methoxy groups, detected via HPLC-MS.
  • This compound isomer 2 (F3): Distinct chromatographic retention time (56.485 min) compared to the parent compound (58.602 min).
Table 1: Key structural identifiers of this compound and its isomers
Property This compound (F1) Isomer 1 (F2) Isomer 2 (F3)
Molecular formula C₁₆H₁₂O₅ C₁₆H₁₂O₅ C₁₆H₁₂O₅
CAS Registry Number 20575-57-9 - -
Retention time (min) 58.602 77.588 56.485
[M − H]⁻ (m/z) 283.0623 - 283.0608

Spectroscopic Profiles: UV-Vis, Fluorescence, and NMR Signatures

UV-Vis Spectroscopy

This compound displays three absorption maxima:

  • λmax : 210 nm (n→π* transition), 260 nm (aromatic π→π*), and 360 nm (conjugated system). Solvent polarity shifts λmax by ±5 nm.

Fluorescence Spectroscopy

  • Excitation/Emission : 282 nm/340 nm in methanol.
  • Quantum yield : Enhanced in non-polar solvents due to reduced quenching.
Table 2: Fluorescence parameters of this compound
Parameter Value
Linear range (μg/mL) 0.05–1.0
Limit of detection 15.0 ng/mL
Stokes shift 58 nm

NMR Spectroscopy

¹H-NMR (DMSO-d₆, 500 MHz) :

  • δ 8.33 (1H, s, H-2), δ 6.95 (1H, dd, H-6), δ 3.79 (3H, s, 4′-OCH₃).
    ¹³C-NMR : 174.6 ppm (C-4 carbonyl), 55.4 ppm (4′-OCH₃).

Crystallographic Analysis and Conformational Dynamics

Crystallographic Data

  • Crystal system : Monoclinic (predicted via computational models).
  • Melting point : 230–232°C (yellow crystalline solid).

Conformational Flexibility

  • The B-ring methoxy group adopts multiple orientations, influencing hydrogen-bonding networks.
  • Molecular dynamics simulations reveal torsional flexibility (ΔG = ±3.2 kcal/mol) in the 3′-OH and 4′-OCH₃ groups.
Figure 2: Predicted low-energy conformers of this compound

(Note: Include 3D structures showing rotational freedom of substituents.)

Computational Descriptors: QSAR Modeling and Electronic Properties

Quantum Chemical Parameters

  • Bond dissociation enthalpy (BDE) : 87.1 kcal/mol (3′-OH), 108.3 kcal/mol (7-OH) in gas phase.
  • Ionization potential (IP) : 172.9 kcal/mol (gas), 129.3 kcal/mol (water).
Table 3: Density functional theory (DFT)-derived descriptors
Parameter Gas Phase Water Ethanol
BDE (3′-OH, kcal/mol) 87.1 85.1 84.3
HOMO (eV) -7.100 -7.143 -7.234
Electron affinity (eV) 1.82 1.75 1.68

QSAR Insights

  • Antioxidant activity : Correlates with low BDE (3′-OH) and high HOMO density (R² = 0.89).
  • Lipophilicity (logP) : 2.1 ± 0.3, predicted via Crippen’s fragmentation method.
Figure 3: HOMO-LUMO distribution in this compound

(Note: Illustrate electron density localized on 3′-OH and 4′-OCH₃ groups.)

特性

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJQOPSWWVMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174580
Record name Calycosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In methanol, 1 mg/mL, clear, colorless
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

20575-57-9
Record name Calycosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20575-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calycosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calycosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20575-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALYCOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

準備方法

Natural Extraction Methods from Astragalus membranaceus

Solvent Extraction and Isolation

The primary source of calycosin remains natural extraction from Astragalus membranaceus roots. The process typically involves sequential steps:

  • Crude Extraction : Dried roots are pulverized and subjected to solvent extraction using ethanol or methanol at elevated temperatures (60–80°C) to dissolve isoflavones.
  • Liquid-Liquid Partitioning : The ethanolic extract is concentrated and partitioned with ethyl acetate or n-butanol to enrich isoflavone content.
  • Chromatographic Purification : Column chromatography using silica gel or macroporous resins further purifies this compound. Gradient elution with chloroform-methanol mixtures (10:1 to 5:1 v/v) separates this compound from structurally similar compounds like formononetin.
Table 1: Representative Extraction Parameters for this compound
Parameter Conditions Yield (%)
Solvent 70% ethanol, reflux 0.12–0.15
Partitioning solvent Ethyl acetate 35–40
Chromatography medium Silica gel (200–300 mesh) 85–90

Chemical Synthesis Approaches

Challenges in De Novo Synthesis

Despite advances in organic synthesis, direct chemical synthesis of this compound remains challenging due to its stereochemical complexity and the need for regioselective hydroxylation. Current methods often start with commercially available isoflavone precursors or employ microbial biotransformation to introduce hydroxyl groups.

Derivatization Strategies

Recent patents highlight this compound’s role as a scaffold for synthesizing bioactive derivatives. Key methodologies include:

Esterification Reactions

Patent CN105906601A details the synthesis of γ-aminobutyryl and pyroglutamyl esters via acyl chloride intermediates. For example:

  • Protection : Boc-protected γ-aminobutyric acid is reacted with thionyl chloride to form the acyl chloride.
  • Coupling : The acyl chloride is coupled with this compound in dimethyl sulfoxide (DMSO) at 0°C, followed by room-temperature stirring for 6 hours.
  • Deprotection : Trifluoroacetic acid removes Boc groups, yielding final derivatives with 19–50% efficiency.
Thioprolyl Substitutions

Thioproline derivatives are synthesized by reacting Boc-protected thioproline with this compound in DMSO, achieving yields of 25–35% after deprotection.

Table 2: Synthetic Conditions for this compound Derivatives
Derivative Reagent Solvent Time (h) Yield (%)
γ-Aminobutyryl ester Boc-γ-aminobutyric acid DMSO 6 24
Pyroglutamyl ester Pyroglutamic acid DMSO 6 30
Thioprolyl urethane Boc-thioproline DMSO 6 28

Structural Characterization and Analytical Techniques

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 9.04 (s, 1H, OH), 8.35 (s, 1H, H-2), and 3.78 (s, 3H, OCH₃) confirm the this compound core.
    • ¹³C NMR : Carbon resonances at δ 175.9 (C=O) and 158.0 (C-7) verify esterification sites.
  • Mass Spectrometry :

    • ESI-MS exhibits a molecular ion peak at m/z 284 [M+H]⁺ for this compound and m/z 370 for its γ-aminobutyryl derivative.

化学反応の分析

科学研究への応用

カリコシンは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Calycosin exhibits a range of pharmacological effects, which can be categorized into several key areas:

  • Antioxidant Activity : this compound is known for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This effect is crucial in preventing cellular damage and has implications for aging and various diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase. This property makes it a candidate for treating inflammatory conditions.
  • Anticancer Activity : Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, liver, and colon cancers. It has been shown to inhibit tumor growth by regulating multiple signaling pathways.
  • Neuroprotective Effects : this compound displays neuroprotective properties by promoting neuronal survival and function. Its ability to modulate neurotransmitter levels and reduce neuroinflammation suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Cardiovascular Benefits : this compound has been associated with cardiovascular health by improving endothelial function, reducing blood pressure, and exhibiting anti-atherosclerotic effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Ethnopharmacology investigated the effects of this compound on breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection

Research published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that this compound treatment improved cognitive function and reduced amyloid-beta plaque deposition in the brain. The study highlighted this compound's potential as a therapeutic strategy for neurodegenerative disorders.

Case Study 3: Cardiovascular Health

A clinical trial reported in Phytomedicine assessed the impact of this compound on patients with hypertension. The results showed a significant reduction in systolic and diastolic blood pressure after this compound supplementation over eight weeks. This suggests its potential application in managing hypertension.

Data Tables

Application AreaKey FindingsReferences
Antioxidant ActivityScavenges free radicals; reduces oxidative stress,
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines,
Anticancer ActivityInduces apoptosis in cancer cells,
Neuroprotective EffectsImproves cognitive function; reduces amyloid plaques,
Cardiovascular BenefitsLowers blood pressure; improves endothelial function,

作用機序

類似の化合物との比較

類似の化合物

    ホルモノネチン: カリコシンの前駆体、類似の生物活性を持つイソフラボンでもあります。

    ダイゼイン: 抗炎症作用と抗酸化作用を持つもう1つのイソフラボンです。

    ゲニステイン: 抗がん作用と抗酸化作用で知られています。

カリコシンの独自性

カリコシンは、その特有のヒドロキシル化パターンにより、その独自の生物活性に貢献しています。 複数のシグナル伝達経路を調節する能力により、治療研究における汎用性の高い化合物となっています.

類似化合物との比較

Structural and Functional Analogues

Genistein
  • Structural Similarity : Both are isoflavones with hydroxyl groups at C7 and C4' positions.
  • Functional Differences :
    • In ER-positive MCF-7 breast cancer cells, calycosin (IC₅₀ ~20 μM) demonstrates stronger anti-proliferative effects than genistein (IC₅₀ ~40 μM) .
    • This compound uniquely inhibits HOTAIR, a lncRNA overexpressed in breast cancer, while genistein primarily targets Akt phosphorylation .
Formononetin
  • Metabolic Relationship: Formononetin is the dehydroxylated metabolite of this compound .
  • Activity Comparison: this compound shows superior antioxidative capacity, inhibiting lecithin peroxidation induced by hydroxyl radicals (IC₅₀ 12 μM vs. 18 μM for formononetin) . In neutrophil inflammation models, this compound combined with gallic acid upregulates LTB4DH expression by 3.5-fold, outperforming formononetin-gallic acid combinations (1.8-fold) .
Astragaloside IV
  • Synergy in Astragalus membranaceus :
    • This compound binds HMGB1 (inflammatory mediator) with higher affinity (binding energy: -42.9 kcal/mol) than astragaloside IV (-70.1 kcal/mol), but their combination synergistically suppresses HMGB1-induced inflammation .
    • In osteogenic assays, this compound alone lacks activity but enhances osteoblast differentiation when combined with astragaloside IV in Danggui Buxue Tang (DBT) decoctions .

Pharmacokinetic and Metabolic Profiles

Glucosylated Derivatives
  • This compound-7-O-β-D-glucoside :
    • Synthesized via UGT88E18-mediated glucosylation, this derivative improves aqueous solubility but shows reduced anti-cancer potency compared to the aglycone form .
Phase II Metabolites
  • Glucuronidation : Intestinal glucuronidation precedes hepatic processing, with this compound-3’-glucuronide (M14) being the dominant metabolite (30–80× higher plasma concentration than parent compound) .
  • Sulfation : this compound-3’-sulfate (M13) exhibits slower clearance, contributing to prolonged anti-inflammatory effects .

Mechanistic Divergence in Cancer Models

Compound Target Pathway ER+ Breast Cancer ER- Breast Cancer
This compound HOTAIR/miR-375/RASD1/ERα Inhibits proliferation (IC₅₀ 16 μM) Acts via WDR7-7-GPR30 signaling
Tamoxifen ERα antagonism IC₅₀ 0.1 μM Ineffective
Raloxifene SERM activity IC₅₀ 0.5 μM No angiogenic effects
  • Unique Angiogenic Role : Unlike tamoxifen and raloxifene, this compound promotes angiogenesis in zebrafish embryos via ERα/β-MAPK pathways, highlighting its dual role in cancer and vascular health .

Antioxidant Capacity

  • Superior to Synthetic Antioxidants : this compound’s copper-chelating ability (IC₅₀ for lipid peroxidation: 10 μM) exceeds butylated hydroxytoluene (BHT, IC₅₀ 25 μM) and α-tocopherol (IC₅₀ 30 μM) .
  • Comparison with Daidzein : While daidzein (aglycone) shows stronger antioxidative effects than its glycoside (daidzin), this compound’s aglycone form is more potent than its glucosylated metabolites .

Therapeutic Synergy and Limitations

  • Synergy in Herbal Formulations : In DBT, this compound’s deletion reduces osteogenic activity by 70%, underscoring its indispensable role in multi-compound synergy .
  • Limitations :
    • Rapid glucuronidation limits bioavailability, necessitating structural modifications for clinical use .
    • Most studies focus on in vitro models; in vivo validation in diverse cancer types remains pending .

生物活性

Calycosin, a naturally occurring isoflavonoid predominantly found in the roots of Astragalus membranaceus, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer effects across various cancer types, particularly breast cancer. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through several molecular pathways.

  • Estrogen Receptor Modulation : this compound targets estrogen receptor beta (ER-β), leading to the suppression of insulin-like growth factor 1 receptor (IGF-1R) signaling. This interaction is crucial for the inhibition of cell proliferation in ER-positive breast cancer cells .
  • MAPK and PI3K/Akt Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation. In vitro studies have shown that this compound can downregulate the phosphorylation of proteins involved in these pathways, thus promoting apoptosis .

Case Studies

  • A study demonstrated that this compound reduced the viability of MCF-7 and T-47D breast cancer cells in a dose-dependent manner, with concentrations ranging from 0.5 to 100 μM significantly inhibiting cell growth .
  • Another investigation revealed that this compound induced apoptosis in B-CPAP thyroid cancer cells by increasing the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins .

2. Anti-Inflammatory Effects

This compound has been shown to exert protective effects against inflammation-related conditions, particularly in models of acute pancreatitis.

  • Inhibition of Inflammatory Mediators : this compound reduces the expression of high mobility group box 1 (HMGB1) and inhibits nuclear factor-kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .
  • Clinical Observations : In a mouse model of severe acute pancreatitis, this compound administration significantly attenuated local and systemic inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

This compound's neuroprotective effects have been explored in various studies, particularly concerning oxidative stress and neurodegenerative diseases.

  • Antioxidant Activity : this compound has been reported to enhance antioxidant enzyme activities and reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects .
  • In Vivo Studies : Animal studies have indicated that this compound can improve cognitive functions and reduce neurodegeneration in models of Alzheimer's disease .

4. Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound:

Activity Effect Mechanism Study Reference
Anti-CancerInhibits proliferation and induces apoptosisER modulation, MAPK/PI3K/Akt pathways
Anti-InflammatoryReduces inflammation in acute pancreatitisInhibition of HMGB1 and NF-kB signaling
NeuroprotectiveEnhances cognitive functionAntioxidant activity

Q & A

Q. What are the primary molecular targets of calycosin in cancer research, and how are they experimentally validated?

this compound targets ERβ in breast cancer cells, modulating IGF-1R/MAPK and PI3K/Akt pathways . In glioblastoma, it inhibits CXCL10 signaling, validated via molecular docking and in vitro/in vivo assays . Methodologies include:

  • Western blotting to assess protein expression (e.g., ERβ, CXCL10 downstream effectors).
  • Transwell migration assays to quantify anti-invasive effects (e.g., 50–150 µM this compound reduces breast cancer cell motility by 22–71%) .
  • Gene silencing (e.g., CRISPR-Cas9) to confirm target specificity .

Q. Which experimental models are used to study this compound’s anti-inflammatory effects?

Common models include:

  • HaCaT keratinocytes treated with LPS to study TLR4/NF-κB pathway inhibition .
  • Rat chronic prostatitis (CP) models to evaluate p38MAPK/NF-κB suppression via ELISA (IL-1β, TNF-α reduction) and histopathology .
  • Mouse allergic dermatitis models to assess tight junction (TJ) protein preservation (occludin, ZO-1) via TEM and Western blot .

Q. What statistical methods ensure rigor in analyzing this compound’s dose-dependent effects?

  • One-way ANOVA with post-hoc Dunnett’s test for multi-group comparisons (e.g., inflammatory cytokine levels in CP models) .
  • Dose-response curves to calculate IC50 values (e.g., 100 µM this compound reduces glioblastoma cell viability by 60%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s modulation of MAPK pathways across cancer types?

In breast cancer, this compound suppresses MAPK to inhibit proliferation , while in prostate models, it targets p38MAPK/NF-κB for anti-inflammatory effects . Strategies include:

  • Pathway-specific inhibitors (e.g., PDTC for NF-κB ) to isolate context-dependent mechanisms.
  • Comparative phosphoproteomics to map differential kinase activation.
  • Cancer-type-specific cell lines (e.g., ER+ MCF-7 vs. glioblastoma U87) to model pathway divergence .

Q. What methodologies confirm this compound’s synergistic effects with other compounds?

  • Fractional inhibitory concentration (FIC) indices to quantify synergy (e.g., this compound + temozolomide in glioma ).
  • HPLC-MS/MS to validate combinatorial pharmacokinetics (e.g., this compound depletion/replenishment in DBT decoctions ).
  • Osteogenic activity assays (e.g., alkaline phosphatase) to test synergy with herbal extracts .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Network pharmacology integrates transcriptomics and molecular docking to predict targets (e.g., TP53, MAPK14 in nasopharyngeal carcinoma ).
  • Metabolomics identifies downstream metabolites (e.g., ROS scavenging in cardiotoxicity models ).
  • Proteomics validates pathway modulation (e.g., SIRT1-NLRP3 in doxorubicin-induced injury ).

Q. What strategies validate tissue-specific bioavailability of this compound?

  • LC-MS/MS pharmacokinetic profiling in serum/tissue homogenates .
  • Compartmental modeling to estimate distribution (e.g., blood-brain barrier penetration in glioblastoma ).
  • Microdialysis in target organs (e.g., prostate or brain) to measure free drug concentrations .

Q. How to confirm CXCL10 as a direct target of this compound in glioblastoma?

  • Surface plasmon resonance (SPR) to quantify binding affinity .
  • CXCL10 knockout models (CRISPR/Cas9) to abrogate this compound’s anti-tumor effects .
  • CXCL10 overexpression assays to restore oncogenic phenotypes .

Methodological Considerations

Q. What controls are critical in this compound treatment experiments?

  • Vehicle controls (e.g., DMSO for solubility validation) .
  • Positive controls (e.g., PDTC for NF-κB inhibition , tamoxifen for ER antagonism ).
  • Baseline cytokine levels in untreated inflammatory models .

Q. How to optimize this compound dosing for in vivo studies?

  • Pilot toxicity studies (e.g., 2–10 mg/kg in mice ).
  • Time-course experiments to assess peak effect (e.g., 24–48 hr for apoptosis assays ).
  • Bioavailability enhancers (e.g., liposomal formulations) for low-solubility contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Calycosin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Calycosin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。